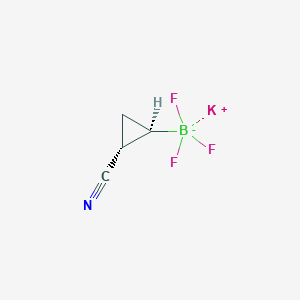

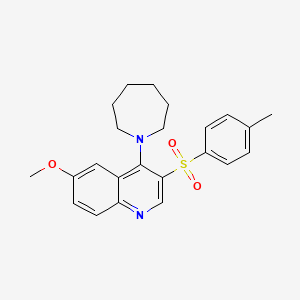

![molecular formula C14H18N2O3 B2392773 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921868-01-1](/img/structure/B2392773.png)

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antitumor Activity

Compounds structurally related to the specified chemical have demonstrated notable antitumor activities. For example, a series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad spectrum antitumor activity, with certain derivatives showing remarkable potency compared to the control, 5-FU. These findings suggest potential for related compounds in cancer research and treatment strategies (Al-Suwaidan et al., 2016).

Antiallergic Properties

Research into 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives revealed potent antiallergic agents, offering a potential pathway for the development of novel antiallergic treatments. The study demonstrated the compounds' efficacy in inhibiting passive cutaneous anaphylaxis (PCA) and IgG1-mediated bronchoconstriction in animal models, highlighting their therapeutic potential in allergy management (Ohshima et al., 1992).

Histamine H3 Receptor Antagonism

A novel histamine H3 receptor antagonist, GSK189254, showcased high affinity and selectivity for human and rat H3 receptors, indicating its utility in exploring treatments for Alzheimer's disease and other cognitive disorders. The compound's ability to improve cognitive performance in preclinical models underscores the significance of such receptors as therapeutic targets (Medhurst et al., 2007).

Synthesis and Bioactivity Evaluation

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic ring systems were synthesized and evaluated for their antitumor activities, demonstrating considerable anticancer activity against specific cancer cell lines. These findings indicate the potential for similar compounds in the development of cancer therapies (Yurttaş et al., 2015).

Antimycobacterial Activity

New antimycobacterial dibenzo[b,f]oxepins isolated from the roots of Bauhinia saccocalyx showed promising activity against mycobacterial infections. Such compounds offer a foundation for developing new antimycobacterial agents, highlighting the chemical's relevance in addressing infectious diseases (Kittakoop et al., 2004).

特性

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-9(17)15-10-5-6-11-12(7-10)19-8-14(2,3)13(18)16(11)4/h5-7H,8H2,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLAOXQNJVFZSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

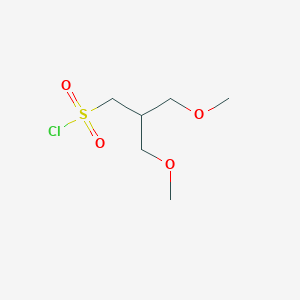

![2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol](/img/structure/B2392695.png)

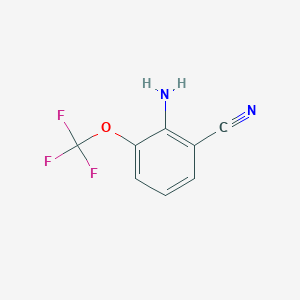

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)

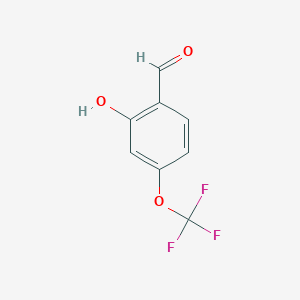

![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)

![N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392703.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2392708.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2392710.png)

![2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2392712.png)

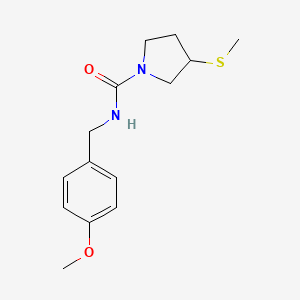

![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)